NVS-PAK1-1

Kinase Assay PAK1 Inhibition IC50

NVS-PAK1-1 is the gold standard for selective PAK1 inhibition. With >50-fold selectivity over PAK2 and minimal off-target kinome activity, it uniquely enables unambiguous PAK1 pathway interrogation in cancer and neuroscience. Validated for in vivo CNS studies (brain penetrant, oral) and endocrine resistance reversal. Procure this essential SGC chemical probe for reproducible, high-impact research.

Molecular Formula C23H25ClF3N5O
Molecular Weight 479.9 g/mol
Cat. No. B10774912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVS-PAK1-1
Molecular FormulaC23H25ClF3N5O
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
InChIInChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
InChIKeyOINGHOPGNMYCAB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide (NVS-PAK1-1) for PAK1 Kinase Research and Procurement


(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide, commonly designated NVS-PAK1-1 (CAS 1783816-74-9), is a potent and selective allosteric inhibitor of the p21-activated kinase 1 (PAK1). Its core structure is a dibenzodiazepine scaffold that was optimized through a fragment-based screening and structure-based design strategy to achieve high selectivity across the kinome [1]. As a chemical probe developed by the Structural Genomics Consortium (SGC), it is a standard reference compound for interrogating PAK1-specific biological functions in oncology and neurodegenerative disease research [2].

Why Generic PAK1 Inhibitors Cannot Substitute for (S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide in Research Procurement


The PAK1 inhibitor landscape includes several chemotypes with varying selectivity and safety profiles. Pan-group I PAK inhibitors, such as PF-3758309, exhibit potent inhibition of PAK1 but also significantly inhibit PAK2 and PAK3, which has been linked to cardiovascular toxicity in preclinical models [1]. In contrast, NVS-PAK1-1 achieves an exceptional level of selectivity for PAK1 over PAK2 (approximately 57-fold) and demonstrates minimal inhibition across a panel of 442 kinases, making it uniquely suited for deconvoluting PAK1-specific biology without the confounding effects of PAK2 inhibition [2]. Therefore, substituting this compound with a less selective inhibitor introduces significant off-target liabilities that compromise experimental interpretation and data reproducibility.

Quantitative Evidence Guide for (S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide vs. Key Comparators


Biochemical Potency of NVS-PAK1-1 vs. ATP-Competitive and Allosteric PAK1 Inhibitors

NVS-PAK1-1 demonstrates biochemical potency that is superior to the widely used allosteric inhibitor IPA-3 and comparable to advanced ATP-competitive inhibitors. Its IC50 of 5 nM against dephosphorylated PAK1 represents a 500-fold improvement in potency compared to IPA-3 (IC50 = 2.5 µM) [1]. While NVS-PAK1-1 shows similar potency to the pan-group I inhibitor FRAX597 (PAK1 IC50 = 8 nM), it achieves this without the confounding inhibition of PAK2 and PAK3 .

Kinase Assay PAK1 Inhibition IC50

Selectivity Profile: NVS-PAK1-1 vs. Pan-Group I PAK Inhibitors (FRAX597 and PF-3758309)

A key differentiator for NVS-PAK1-1 is its high selectivity for PAK1 over the closely related isoform PAK2, which is not shared by pan-group I inhibitors. NVS-PAK1-1 exhibits a PAK2 Kd of 400 nM, resulting in approximately 57-fold selectivity over PAK1 (Kd = 7 nM) [1]. In contrast, the ATP-competitive inhibitor FRAX597 shows only 1.6-fold selectivity for PAK1 (IC50 = 8 nM) over PAK2 (IC50 = 13 nM) . PF-3758309 is a pan-PAK inhibitor with limited selectivity across Group I PAKs [2].

Kinase Selectivity PAK2 Off-Target

Kinome-Wide Selectivity of NVS-PAK1-1 vs. PAK1 Degrader BJG-05-039

NVS-PAK1-1 demonstrates exceptional kinome-wide selectivity, a characteristic that can be leveraged as a benchmark for novel PAK1-targeting modalities. In a DiscoverX KINOMEscan panel of 442 kinases at 10 µM, NVS-PAK1-1 exhibited a selectivity score (S10) of 0.003, indicating highly restricted off-target binding [1]. While the PAK1 degrader BJG-05-039, which is based on the NVS-PAK1-1 scaffold, also shows a clean kinome profile, its biochemical potency (IC50 = 233 nM) is significantly lower than the parent compound [2].

Kinome Selectivity PROTAC PAK1

Cellular Potency in Autophosphorylation Inhibition vs. NVS-PAK1-C Negative Control

In a cellular context, NVS-PAK1-1 potently inhibits PAK1 autophosphorylation, a direct measure of target engagement. It achieves an IC50 of 0.25 µM for inhibiting pPAK1 (S144) in the Su86.86 cell line [1]. The importance of this specific inhibition is underscored by the availability of a matched negative control, NVS-PAK1-C, which exhibits more than 100-fold less activity in the same Caliper assay [2]. This control compound is essential for validating that observed cellular phenotypes are specifically due to PAK1 inhibition.

Cellular Assay PAK1 Autophosphorylation Negative Control

In Vivo Oral Bioavailability and Brain Penetration in Alzheimer's Disease Models

NVS-PAK1-1 has been successfully deployed in in vivo models of Alzheimer's disease, demonstrating oral bioavailability and brain penetration. In 5xFAD mice, oral administration of NVS-PAK1-1 resulted in measurable brain exposure and target engagement, as evidenced by reduced PAK1 activation and preservation of dendritic spines (EC50 = 2 nM in vitro for spine protection) [1]. This in vivo utility contrasts with the poor metabolic stability (rat liver microsome t1/2 = 3.5 min) that limits its use in certain other models [2].

In Vivo Oral Bioavailability Brain Penetration

Optimized Research Applications for (S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide (NVS-PAK1-1)


Deconvoluting PAK1-Specific vs. PAK2-Mediated Signaling in Cancer Cell Biology

When studying Group I PAK signaling, NVS-PAK1-1 is the optimal choice to differentiate between PAK1 and PAK2 functions. Use at a concentration of 0.25 µM to selectively inhibit PAK1 autophosphorylation without affecting PAK2, thereby avoiding the cardiovascular toxicity and confounding phenotypes associated with pan-PAK inhibitors like FRAX597 or PF-3758309 [1]. Pair with the inactive control NVS-PAK1-C to validate on-target effects [2].

Investigating PAK1's Role in Synaptic Integrity and Alzheimer's Disease Pathology

NVS-PAK1-1 is a well-characterized tool for in vivo studies of PAK1 in the central nervous system. Based on established protocols, the compound can be orally administered in mouse models to achieve brain penetration and target engagement, as demonstrated by the preservation of dendritic spines in 5xFAD mice [3]. This application is supported by its potent in vitro protection against oAβ-induced spine loss (EC50 = 2 nM).

Validating PAK1 Dependency in Drug-Resistant Breast Cancer Models

For studies on endocrine therapy and CDK4/6 inhibitor resistance in ER+ breast cancer, NVS-PAK1-1 serves as a key tool to validate PAK1 dependency. Preclinical models have shown that treatment with NVS-PAK1-1 restores sensitivity to fulvestrant and abemaciclib in resistant cell lines [4]. This makes it a critical compound for confirming target engagement and phenotypic reversal in drug resistance research.

Benchmarking Novel PAK1-Targeting Modalities (e.g., PROTACs) in Cellular Assays

Due to its well-documented selectivity and potency, NVS-PAK1-1 is the gold standard benchmark for evaluating next-generation PAK1-targeting agents, such as PROTACs. In head-to-head cellular assays, NVS-PAK1-1 (IC50 = 0.25 µM for autophosphorylation) provides a reference point for comparing the efficacy of degraders like BJG-05-039, which operate through a different mechanism of action [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVS-PAK1-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.